molecular formula C10H18N4O3 B15299808 tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15299808
M. Wt: 242.28 g/mol
InChI Key: QWIHXIKBPWFJJM-HTQZYQBOSA-N
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Description

Tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step often includes the deprotection of the hydroxyl group and the formation of the tert-butyl ester under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that may lack this functional group .

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

QWIHXIKBPWFJJM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN=[N+]=[N-])O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O

Origin of Product

United States

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